4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt, (2S,8R)-
Overview
Description
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt, (2S,8R)- is a chemical compound with the molecular formula C24H48NO9P . It has a molecular weight of 525.61 .
Physical and Chemical Properties Analysis
This compound has a melting point of 160.0-160.5 °C and a predicted boiling point of 672.5±65.0 °C . Its density is predicted to be 1.144±0.06 g/cm3 . The pKa, a measure of the acidity of the compound, is predicted to be 1.27±0.50 .Scientific Research Applications
Synthesis and Characterization of Organic Compounds
The synthesis of complex organic compounds often involves multi-step reactions, highlighting the intricacy of chemical synthesis techniques. For example, the study on the synthesis of 1,3-amino alcohols from 2-aza-1,3-dienes by reduction of 5,6-dihydro-2H-1,3-oxazines illustrates the process of creating compounds with multiple stereocenters, an essential aspect of pharmaceutical chemistry and material science (Barluenga et al., 1991) Synthesis of 1,3-amino alcohols from 2-aza-1,3-dienes by reduction of 5,6-dihydro-2H-1,3-oxazines.
Reactivity and Interaction with Bases
The interaction of compounds with bases can lead to the formation of novel compounds, as seen in the reaction of methyl(trioxo)rhenium(VII) with bases, resulting in the formation of perrhenate salts. Such reactions are pivotal in understanding the reactivity of complex molecules and their potential applications in catalysis and materials science (Herrmann et al., 1989) Mehrfachbindungen zwischen Hauptgruppenelementen und Übergangsmettalen: LXIV.
Advanced Synthesis Techniques
The development of advanced synthesis techniques, such as the use of organic salts in the synthesis of 1,3,5-trioxane, showcases the importance of innovative approaches in chemical synthesis. Such methodologies can be crucial for the efficient production of complex organic molecules, including those with potential applications in drug development and industrial chemistry (Yin et al., 2016) The remarkable effect of organic salts on 1,3,5-trioxane synthesis.
Application in Material Science
The synthesis and application of novel flame retardants incorporating elements like phosphorus, nitrogen, and silicon demonstrate the cross-disciplinary nature of chemical research, bridging the gap between organic chemistry and materials science. Such research is pivotal for the development of safer, more effective materials for use in various industries (Zhong et al., 2007) Synthesis, characteristic of a novel additive-type flame retardant containing silicon and its application in PC/ABS alloy.
Properties
IUPAC Name |
disodium;(2S)-2-amino-3-[[(2R)-2-hydroxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48NO9P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;;/h21-22,26H,2-20,25H2,1H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/t21-,22+;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPQBWVVTXNCFU-ZZYOSWMOSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46NNa2O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.